molecular formula C10H6Br2O2 B1501943 6,8-Dibromo-2H-chromene-3-carbaldehyde CAS No. 885271-27-2

6,8-Dibromo-2H-chromene-3-carbaldehyde

Cat. No. B1501943
CAS RN: 885271-27-2
M. Wt: 317.96 g/mol
InChI Key: BBEJJUHVSRCENG-UHFFFAOYSA-N
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Description

6,8-Dibromo-2H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C10H6Br2O2 . It has a molecular weight of 317.96 . The compound is a yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6Br2O2/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-4H,5H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a yellow solid . Its molecular weight is 317.96 . The compound’s InChI code is 1S/C10H6Br2O2/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-4H,5H2 .

Scientific Research Applications

Synthesis and Biological Activity

6,8-Dibromo-2H-chromene-3-carbaldehyde derivatives have been synthesized and evaluated for their biological activities. In a study by El Azab, Youssef, and Amin (2014), they synthesized novel 2H-Chromene derivatives bearing Phenylthiazolidinones. These compounds exhibited remarkable antimicrobial activity against different classes of bacteria and fungi (El Azab, Youssef, & Amin, 2014).

Antimicrobial Agents

Another research by Bairagi, Bhosale, and Deodhar (2009) involved reacting 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde with different anilines, leading to compounds with significant in vitro antimicrobial activity against gram-positive and gram-negative bacteria and fungi (Bairagi, Bhosale, & Deodhar, 2009).

Synthesis of Heterocyclic Scaffolds

Chromene and quinoline carbaldehydes, including this compound, have been used as intermediates in synthesizing various valuable heterocycles. Rocha et al. (2020) described the efficient use of these compounds to synthesize heterocycles like 3H-chromeno[3–c]quinolines and other related compounds (Rocha et al., 2020).

Synthesis of Chromenyldihydropyridines

In the study by Madhunala et al. (2019), 4-chloro-2H-chromene-3-carbaldehyde was used for synthesizing chromenyldihydropyridine dicarboxylates. These compounds were prepared using a novel method and exhibited good yield (Madhunala et al., 2019).

Antimicrobial Activity of Chromenyl Acrylates

Subhashini et al. (2016) reported the synthesis of novel substituted 2H-chromenyl acrylates with significant antimicrobial activity against various bacterial and fungal strains (Subhashini et al., 2016).

Catalytic Reactions

Organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes has been explored for synthesizing highly functionalized chroman derivatives, as demonstrated by Yan (2010) (Yan, 2010).

Multicomponent Reaction and Cyclization Strategy

Lai and Che (2020) developed a novel three-component reaction involving 2-oxo-2H-chromene-3-carbaldehydes for assembling biologically intriguing chromeno[4,3-b]pyrrol-4(1H)-ones (Lai & Che, 2020).

properties

IUPAC Name

6,8-dibromo-2H-chromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2O2/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEJJUHVSRCENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C(=CC(=C2)Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696222
Record name 6,8-Dibromo-2H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885271-27-2
Record name 6,8-Dibromo-2H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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